molecular formula C6H7N3O2 B1419531 2-(Methylamino)pyrimidine-4-carboxylic acid CAS No. 89691-96-3

2-(Methylamino)pyrimidine-4-carboxylic acid

Cat. No.: B1419531
CAS No.: 89691-96-3
M. Wt: 153.14 g/mol
InChI Key: REZJFCWBBASRPA-UHFFFAOYSA-N
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Description

2-(Methylamino)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by a pyrimidine ring substituted with a methylamino group at the second position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(Methylamino)pyrimidine-4-carboxylic acid typically begins with commercially available pyrimidine derivatives.

    Methylation: The introduction of the methylamino group can be achieved through a nucleophilic substitution reaction. For instance, 2-chloropyrimidine can be reacted with methylamine under basic conditions to yield 2-(Methylamino)pyrimidine.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction. This can be done by treating the 2-(Methylamino)pyrimidine with carbon dioxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(Methylamino)pyrimidine-4-carboxylic acid can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form various reduced pyrimidine derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(Methylamino)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing biochemical pathways and cellular processes.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties enable the development of novel materials and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine-4-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.

    2-(Dimethylamino)pyrimidine-4-carboxylic acid: Contains a dimethylamino group, which may alter its reactivity and biological activity.

    2-(Ethylamino)pyrimidine-4-carboxylic acid: Features an ethylamino group, providing different steric and electronic properties.

Uniqueness

2-(Methylamino)pyrimidine-4-carboxylic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(methylamino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZJFCWBBASRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665075
Record name 2-(Methylamino)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89691-96-3
Record name 2-(Methylamino)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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